

Application Notes and Protocols for Reactive Black 39 in Biological Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Reactive Black 39

Cat. No.: B12081799

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Black 39 is a multifunctional, amine-reactive dye that serves as a valuable tool in a variety of biological experiments.[1][2] Primarily utilized for assessing cell viability, this dye distinguishes between live and dead cells based on membrane integrity.[3][4][5] Its ability to covalently bind to intracellular amines makes it particularly suitable for applications requiring post-staining fixation and permeabilization, a critical step in many immunophenotyping and intracellular staining protocols.[1][3][6] These characteristics make **Reactive Black 39** a potent marker for excluding non-viable cells from analysis, thereby enhancing the accuracy and reliability of experimental data, especially in sensitive applications like flow cytometry.[7][8]

The fundamental principle of **Reactive Black 39** as a viability stain lies in its differential permeability across cell membranes.[4][5] In viable cells with intact membranes, the dye is largely excluded and can only react with amines on the cell surface, resulting in a dim signal.[5] Conversely, in non-viable cells with compromised membranes, the dye readily enters the cytoplasm and reacts with the abundant intracellular amines, leading to a significantly brighter fluorescent signal.[1][6] This irreversible binding ensures that the fluorescence intensity of dead cells is maintained even after fixation and permeabilization procedures.[1][6]

Applications

- **Cell Viability and Cytotoxicity Assays:** **Reactive Black 39** can be employed to quantify the proportion of live and dead cells in a population following exposure to therapeutic compounds or other experimental conditions.
- **Flow Cytometry:** A primary application is the exclusion of dead cells from flow cytometry data analysis. Dead cells are known to non-specifically bind antibodies, which can lead to false-positive results.^[7] By gating out the brightly stained dead cells, researchers can ensure a more accurate analysis of their target cell populations.
- **Microscopy:** While primarily used in flow cytometry, **Reactive Black 39** can also be used for visualizing dead cells in fluorescence microscopy.

Data Presentation

Due to the absence of specific published data for **Reactive Black 39** in biological applications, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Titration of **Reactive Black 39** for Optimal Staining

Dye Concentration	Mean Fluorescence Intensity (MFI) of Live Cells	Mean Fluorescence Intensity (MFI) of Dead Cells	Stain Index (MFI_Dead / MFI_Live)
Trial 1 (e.g., 1:1000)	Enter experimental data	Enter experimental data	Calculate
Trial 2 (e.g., 1:2000)	Enter experimental data	Enter experimental data	Calculate
Trial 3 (e.g., 1:4000)	Enter experimental data	Enter experimental data	Calculate
Trial 4 (e.g., 1:8000)	Enter experimental data	Enter experimental data	Calculate

Table 2: Example Data from a Cytotoxicity Assay using **Reactive Black 39**

Compound Concentration	% Live Cells (Reactive Black 39 low)	% Dead Cells (Reactive Black 39 high)
Control (0 μ M)	Enter experimental data	Enter experimental data
0.1 μ M	Enter experimental data	Enter experimental data
1 μ M	Enter experimental data	Enter experimental data
10 μ M	Enter experimental data	Enter experimental data
100 μ M	Enter experimental data	Enter experimental data

Experimental Protocols

The following protocols are generalized based on standard procedures for amine-reactive viability dyes.^{[1][3]} Optimization for specific cell types and experimental conditions is highly recommended.

Protocol 1: Preparation of Reactive Black 39 Stock Solution

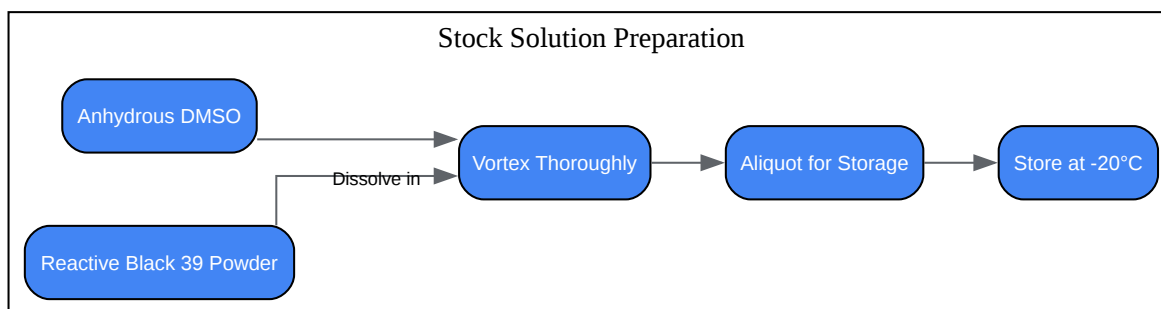
Materials:

- **Reactive Black 39** powder
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Microcentrifuge tubes

Procedure:

- Bring the vial of **Reactive Black 39** powder to room temperature before opening.
- Prepare a 1 mg/mL (or other desired concentration) stock solution by dissolving the powder in an appropriate volume of DMSO. For example, dissolve 1 mg of dye in 1 mL of DMSO.

- Vortex thoroughly to ensure the dye is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light. Properly stored, the stock solution in DMSO should be stable for several months.



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Caption: Workflow for preparing **Reactive Black 39** stock solution.

Protocol 2: Staining Cells with Reactive Black 39 for Flow Cytometry

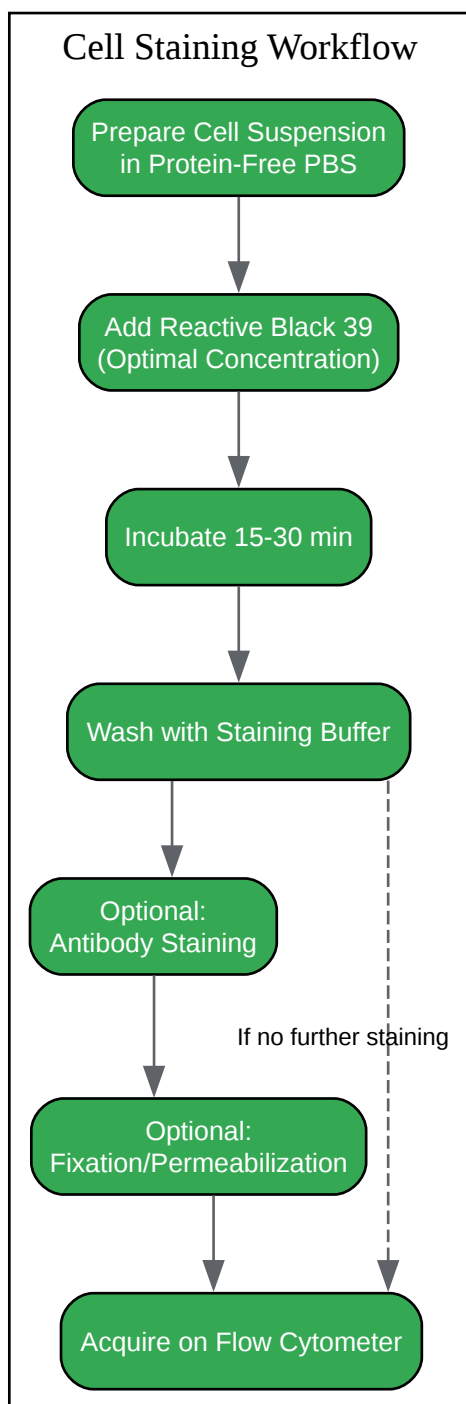
Materials:

- Cell suspension (1-10 x 10⁶ cells/mL)
- **Reactive Black 39** stock solution
- Phosphate-Buffered Saline (PBS), protein-free
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Harvest cells and wash them twice with protein-free PBS to remove any amine-containing proteins from the culture medium.
 - Resuspend the cell pellet in protein-free PBS at a concentration of $1-10 \times 10^6$ cells/mL.
- Staining:
 - It is crucial to first titrate the **Reactive Black 39** stock solution to determine the optimal concentration that provides the best discrimination between live and dead cell populations. [3] A typical starting point is a 1:1000 dilution of the stock solution.
 - Add the determined optimal volume of **Reactive Black 39** stock solution to the cell suspension. For example, add 1 μ L of a 1:1000 diluted stock to 1 mL of cell suspension.
 - Vortex the cells immediately and gently.
 - Incubate for 15-30 minutes at room temperature or 4°C, protected from light.[1]
- Washing:
 - Wash the cells twice with 2 mL of flow cytometry staining buffer to remove any unbound dye.
 - Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
- Antibody Staining (Optional):
 - If performing subsequent antibody staining for immunophenotyping, resuspend the cells in the flow cytometry staining buffer containing the appropriate antibodies.
 - Incubate according to the antibody manufacturer's protocol.
- Fixation and Permeabilization (Optional):

- If performing intracellular staining, proceed with your standard fixation and permeabilization protocol after the viability staining and surface antibody staining steps.
- Data Acquisition:
 - Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
 - Acquire data on a flow cytometer. **Reactive Black 39** is a dark-colored dye, and its excitation and emission spectra should be determined to select the appropriate laser and filters. Generally, amine-reactive dyes are available with a wide range of excitation and emission profiles.

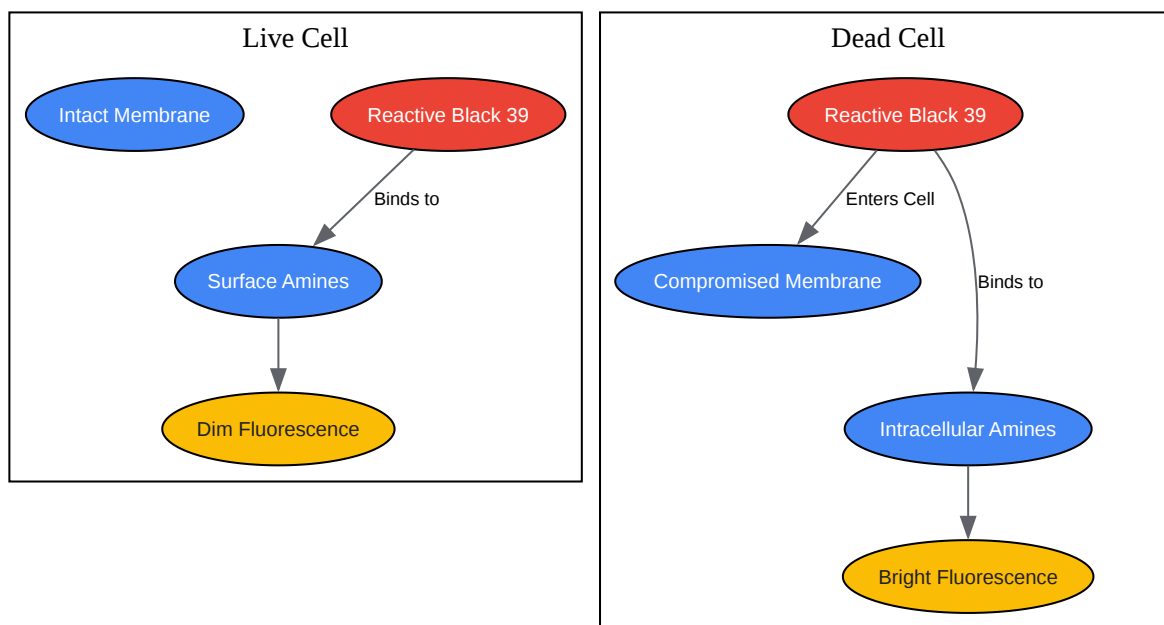


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Caption: Experimental workflow for cell staining with **Reactive Black 39**.

Mechanism of Action

The staining mechanism of **Reactive Black 39** relies on the fundamental difference in membrane integrity between live and dead cells.



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Caption: Mechanism of **Reactive Black 39** in live versus dead cells.

Troubleshooting

Issue	Possible Cause	Suggested Solution
High background staining on live cells	Dye concentration is too high.	Perform a titration to determine the optimal dye concentration.
Incomplete washing.	Ensure thorough washing after the staining step.	
Presence of protein in the staining buffer.	Use a protein-free buffer for the initial staining step.	
Poor discrimination between live and dead cells	Dye concentration is too low.	Perform a titration to determine the optimal dye concentration.
Incorrect filter and laser combination.	Verify the excitation and emission spectra of Reactive Black 39 and use the appropriate settings on the flow cytometer.	
Cell clumping.	Filter cells before staining. Add DNase to the buffer if cell death is high.	
Loss of signal after fixation	Use of an incompatible fixation method.	While amine-reactive dyes are generally fixable, test different fixation methods (e.g., formaldehyde-based) for compatibility.

Conclusion

Reactive Black 39 is a promising amine-reactive dye for the accurate assessment of cell viability in a range of biological applications. By effectively discriminating between live and dead cells, it enhances the quality and reliability of experimental data, particularly in multiparameter flow cytometry. While specific protocols for this dye are not widely published, the generalized protocols provided here, based on the well-understood mechanism of amine-reactive dyes, offer a solid foundation for its successful implementation in the laboratory.

Researchers are encouraged to perform initial optimization experiments to tailor the staining conditions for their specific needs.

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References

- 1. tcd.ie [tcd.ie]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cell Viability Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Development of a flow cytometry assay combining cell proliferation, viability and two specific surface markers | Medicina Universitaria [elsevier.es]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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